molecular formula C9H14N2 B13046996 (1R)-1-Phenylpropane-1,3-diamine

(1R)-1-Phenylpropane-1,3-diamine

Cat. No.: B13046996
M. Wt: 150.22 g/mol
InChI Key: PLDPCRJUQLPMNU-SECBINFHSA-N
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Description

(1R)-1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a chiral diamine with a phenyl group attached to the first carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Phenylpropane-1,3-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 1-phenyl-1,3-dinitropropane using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 1-phenyl-1,3-diketone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation in a fixed-bed reactor or reductive amination in a continuous stirred-tank reactor are common approaches. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be further reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-Phenylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-Phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Phenylpropane-1,3-diamine: The enantiomer of (1R)-1-Phenylpropane-1,3-diamine, with similar chemical properties but different biological activity.

    1-Phenylethane-1,2-diamine: A structurally similar compound with a shorter carbon chain.

    1-Phenylbutane-1,4-diamine: A compound with a longer carbon chain, exhibiting different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the specific positioning of the phenyl group and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-phenylpropane-1,3-diamine

InChI

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1

InChI Key

PLDPCRJUQLPMNU-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)N

Canonical SMILES

C1=CC=C(C=C1)C(CCN)N

Origin of Product

United States

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